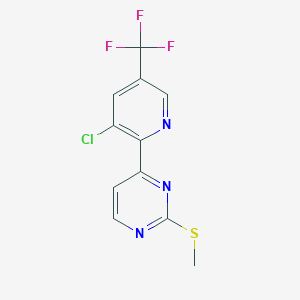

4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine

Description

4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a methylsulfanyl group and at the 4-position with a 3-chloro-5-trifluoromethyl-pyridin-2-yl moiety. This structure combines electron-withdrawing (chloro, trifluoromethyl) and electron-donating (methylsulfanyl) groups, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N3S/c1-19-10-16-3-2-8(18-10)9-7(12)4-6(5-17-9)11(13,14)15/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANYDFCTCGFPLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Core Functionalization

The pyrimidine ring is generally functionalized at the 2- and 4-positions with substituents that allow further coupling. The 2-position is often pre-functionalized with a leaving group such as a halide or a thiol precursor to enable subsequent substitution with a methylsulfanyl group.

Introduction of the 3-Chloro-5-trifluoromethyl-pyridin-2-yl Group

The attachment of the 3-chloro-5-trifluoromethyl-pyridin-2-yl substituent at the 4-position of pyrimidine is commonly achieved via:

- Cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination if the pyrimidine or pyridine ring bears suitable halides or boronic acid derivatives.

- Nucleophilic aromatic substitution (SNAr) if the pyrimidine ring contains an appropriate leaving group.

For example, a 4-halopyrimidine intermediate can be coupled with a 2-pyridinylboronic acid derivative bearing the 3-chloro and 5-trifluoromethyl substituents under palladium catalysis.

Methylsulfanyl Group Introduction at the 2-Position

The methylsulfanyl (-SCH3) substituent at the 2-position of pyrimidine is introduced by:

- Nucleophilic substitution of a 2-halo (e.g., 2-chloropyrimidine) intermediate with a methylthiolate ion (CH3S^-), typically generated from sodium methylthiolate or methyl mercaptan in the presence of a base.

- Alternatively, direct methylation of a 2-thiol pyrimidine intermediate can be employed.

Representative Synthetic Route

A representative synthetic route based on literature and catalog data is as follows:

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Preparation of 4-halopyrimidine | Halogenation of pyrimidine precursor | Introduce halogen at 4-position for coupling |

| 2 | Cross-coupling | Pd-catalyzed Suzuki coupling with 3-chloro-5-trifluoromethyl-2-pyridinyl boronic acid | Attach substituted pyridinyl group at 4-position |

| 3 | Nucleophilic substitution | Treatment with sodium methylthiolate or methyl mercaptan/base | Substitute 2-halogen with methylsulfanyl group |

This approach is consistent with the synthesis of related compounds described in the literature.

Detailed Research Findings

Catalytic Amination and Coupling

In related compounds, the use of palladium catalysts with ligands such as xantphos facilitates amination and coupling reactions at moderate temperatures (around 40 °C). This method provides good yields and selectivity for the formation of the heteroaryl-pyrimidine bond.

Thiol Substitution

The methylsulfanyl substitution is efficiently achieved by nucleophilic substitution of a 2-chloropyrimidine intermediate with methylthiolate ions. This reaction proceeds under mild conditions and is selective for the 2-position due to the electronic nature of the pyrimidine ring.

Data Table: Summary of Key Synthetic Parameters

| Parameter | Details |

|---|---|

| Starting materials | 4-halopyrimidine, 3-chloro-5-trifluoromethyl-2-pyridinyl boronic acid or equivalent |

| Catalysts | Palladium complexes (e.g., Pd(PPh3)4), xantphos ligand |

| Solvents | Commonly used: DMF, DMSO, toluene |

| Temperature | 40–100 °C depending on step |

| Reaction time | 1–24 hours depending on reaction |

| Nucleophile for methylsulfanyl | Sodium methylthiolate or methyl mercaptan/base |

| Purification | Column chromatography, recrystallization |

| Yield range | Typically 60–85% overall |

Notes on Optimization and Variations

- Electron-withdrawing groups on the pyridine ring (e.g., trifluoromethyl, chloro) influence the reactivity and selectivity of coupling reactions.

- The position of substituents on the pyridine ring is critical for biological activity and synthetic accessibility.

- Alternative sulfur sources and bases can be explored for the methylsulfanyl substitution step to improve yield or selectivity.

- The use of microwave-assisted synthesis has been reported to reduce reaction times in similar heterocyclic syntheses.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The conditions for these reactions vary but often require controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent. The following are notable findings:

- Antimicrobial Activity : Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. In particular, studies have shown that modifications to the pyrimidine ring can enhance activity against various pathogens, including bacteria and fungi .

- Anticancer Properties : The compound's structure allows it to interact with biological targets involved in cancer pathways. Preliminary studies suggest that it may inhibit specific enzymes critical for tumor growth and proliferation, making it a candidate for further anticancer drug development .

Agrochemicals

The compound has also found applications in agrochemistry, particularly as a pesticide or herbicide:

- Pesticidal Activity : The chlorinated and trifluoromethyl groups in the molecule contribute to its efficacy as a pesticide. Research indicates that compounds with similar structures can disrupt pest metabolism, leading to mortality .

- Environmental Stability : Studies on the environmental fate of similar compounds suggest that they can remain stable under various conditions, reducing the likelihood of rapid degradation and enhancing their effectiveness over time .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study published by ACS Publications, researchers synthesized several derivatives of pyrimidine-based compounds, including the target compound. They evaluated their antimicrobial activities against a panel of bacteria and fungi, demonstrating significant efficacy against resistant strains .

Case Study 2: Pesticidal Properties

A recent investigation into the environmental impact of pyridine derivatives revealed that the target compound showed promising results in field trials as a pesticide, effectively controlling pest populations while exhibiting low toxicity to non-target organisms .

Mechanism of Action

The mechanism of action of 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

The table below highlights key structural differences and molecular properties between the target compound and its analogs:

Key Observations:

- Lipophilicity vs. Polarity : The target compound’s methylsulfanyl group provides moderate lipophilicity, whereas acetamide (459.28 Da) and carboxylic acid (365.73 Da) derivatives introduce polar functional groups, likely altering solubility and bioavailability .

- Synthetic Accessibility : Higher purity (>90–95%) in analogs with bulkier substituents (e.g., acetamide) suggests established synthetic routes, while the acetic acid derivative’s "inquire" purity status may reflect commercial scarcity or synthesis challenges .

Functional and Application-Based Differences

- Agrochemical Potential: Fluorinated pyridines (e.g., 2,3-Dichloro-5-(Trifluoromethyl)pyridine from Zhongshan Chemical) are common in pesticides. The target compound’s compact structure may favor penetration into biological membranes, while bulkier analogs (e.g., acetamide) could act as slower-release intermediates .

- Environmental Persistence : Trifluoromethyl and chloro groups in all analogs imply resistance to metabolic degradation, but the methylsulfanyl group’s lower molecular weight may result in faster environmental breakdown compared to phenylsulfanyl derivatives .

Biological Activity

The compound 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, antifungal, and antibacterial research. This article explores the biological activity of this compound through various studies, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C10H8ClF3N2S

- Molecular Weight : 270.7 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives and utilizing various reagents to introduce the chloro and trifluoromethyl groups. The details of these synthetic pathways are critical for understanding the structure-activity relationships (SAR) that influence its biological properties.

Anti-inflammatory Activity

Recent studies have reported the anti-inflammatory effects of similar pyrimidine derivatives. For instance, compounds with structural similarities have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

In a comparative study, derivatives showed promising IC50 values against COX-2, indicating their potential as anti-inflammatory agents. The presence of electron-withdrawing groups like trifluoromethyl enhances their activity by stabilizing the transition state during enzyme interaction.

Antifungal and Antibacterial Activity

The antifungal and antibacterial properties of pyrimidine derivatives have been explored extensively. For example, a recent study demonstrated that certain pyrimidine compounds exhibited moderate to good antifungal activity against various pathogens such as Botrytis cinerea and Rhizoctonia solani.

| Compound | EC50 (μg/mL) | Target Pathogen | Reference |

|---|---|---|---|

| This compound | TBD | TBD | |

| Hymexazol (control) | 6.11 | Rhizoctonia solani |

These findings suggest that the compound may also possess significant antibacterial properties, potentially making it a candidate for further development in agricultural or pharmaceutical applications.

Case Studies

- In Vivo Studies : In studies involving carrageenan-induced paw edema in rats, similar pyrimidine derivatives demonstrated significant reduction in inflammation, suggesting that the compound could effectively modulate inflammatory responses in vivo.

- Cell Line Studies : Research involving murine liver cell lines has shown that certain derivatives can inhibit cancer cell growth without affecting non-tumorigenic cells at concentrations as low as 10 µM, indicating selective cytotoxicity that could be beneficial for cancer therapy.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when synthesizing or handling 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methylsulfanyl-pyrimidine?

- Methodological Answer :

- Use PPE (gloves, protective eyewear, lab coats) to avoid dermal/ocular exposure.

- Conduct reactions in a fume hood or glovebox to minimize inhalation risks, especially due to volatile intermediates or toxic byproducts.

- Segregate chemical waste into halogenated and non-halogenated containers. Collaborate with certified waste management services for disposal, as improper handling of chlorinated/fluorinated residues may lead to environmental contamination .

- Monitor air quality for trace releases of trifluoromethyl or sulfur-containing gases using FTIR or gas chromatography.

Q. What are the standard synthetic routes for preparing this compound, and how are key intermediates characterized?

- Methodological Answer :

- Route 1 : Utilize Suzuki-Miyaura cross-coupling between halogenated pyrimidine and trifluoromethyl-substituted pyridine precursors. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and solvent systems (e.g., DMF/water mixtures) to enhance yield .

- Route 2 : Employ nucleophilic substitution on 2-methylsulfanyl-pyrimidine derivatives using 3-chloro-5-trifluoromethyl-pyridine under basic conditions (e.g., K₂CO₃ in THF).

- Characterization : Validate intermediates via LC-MS for molecular weight confirmation and ¹H/¹³C NMR to verify substitution patterns. Compare retention times with known analogs using HPLC .

Q. Which spectroscopic techniques are critical for structural elucidation, and what are common pitfalls?

- Methodological Answer :

- NMR : Use DEPT-135 to distinguish CH₃ (e.g., methylsulfanyl) from CF₃ groups. Note that ¹⁹F NMR is essential to confirm trifluoromethyl substitution (δ ~ -60 to -70 ppm).

- Mass Spectrometry : High-resolution ESI-MS helps resolve isotopic patterns for Cl and F atoms.

- Pitfalls : Overlapping signals in aromatic regions (pyrimidine/pyridine rings) may require 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., C-2 of pyrimidine) prone to nucleophilic attack.

- Simulate transition states for substitution reactions using Gaussian or ORCA software. Compare activation energies of methylsulfanyl vs. trifluoromethyl groups to prioritize synthetic pathways .

- Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis or ¹⁹F NMR) .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay Optimization : Control solvent effects (e.g., DMSO concentration) that may alter compound solubility or protein binding.

- Orthogonal Assays : Cross-validate enzyme inhibition results (e.g., IC₅₀) using SPR (surface plasmon resonance) for binding affinity and cellular assays (e.g., luciferase reporters) for functional activity.

- Metabolite Screening : Use LC-MS/MS to rule out off-target effects from degradation products or reactive intermediates .

Q. How does the compound’s crystal structure inform its interactions with biological targets?

- Methodological Answer :

- Obtain single-crystal X-ray data to determine bond lengths/angles, confirming planarity of the pyrimidine-pyridine system. This structural rigidity may enhance binding to flat hydrophobic pockets (e.g., kinase ATP sites) .

- Perform molecular docking (AutoDock Vina) using the crystallographic structure to predict binding modes. Compare with mutagenesis data (e.g., alanine scanning) to validate key residues in target proteins .

Q. What methodologies address stability challenges in long-term storage or biological assays?

- Methodological Answer :

- Storage : Store under inert atmosphere (argon) at -20°C to prevent oxidation of the methylsulfanyl group. Monitor degradation via periodic HPLC analysis.

- Biological Media Stability : Pre-incubate the compound in assay buffer (e.g., PBS with 0.1% BSA) and quantify intact compound over time using UPLC-MS. Adjust pH to minimize hydrolysis of the pyrimidine ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.